[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone
Beschreibung
Molecular Architecture and IUPAC Nomenclature
The compound this compound exhibits a complex molecular architecture characterized by three distinct structural domains that contribute to its overall chemical identity. The molecular formula C23H21NO2 reflects a moderate-sized organic molecule with a molecular weight calculated from the constituent atoms and their bonding arrangements. The systematic International Union of Pure and Applied Chemistry nomenclature designation this compound provides a comprehensive description of the compound's structural connectivity and functional group positioning. Alternative nomenclature systems identify this compound as 1-(4-Hydroxybutyl)-1H-indol-3-ylmethanone, reflecting slight variations in naming conventions while maintaining chemical accuracy.
The indole ring system forms the central structural framework of the molecule, providing both aromatic stability and a foundation for substitution patterns that define the compound's unique chemical properties. The indole nucleus consists of a benzene ring fused to a pyrrole ring, creating a bicyclic heteroaromatic system that exhibits characteristic electron distribution patterns and chemical reactivity. The positioning of the ketone bridge at the 3-position of the indole ring establishes a critical structural connection that influences both molecular geometry and potential biological activity. The naphthyl group attachment through the methanone linkage creates an extended aromatic system that contributes significantly to the compound's overall molecular volume and hydrophobic character.
The 4-hydroxybutyl substituent attached to the nitrogen atom of the indole ring represents a crucial structural modification that distinguishes this compound from its parent structure. This aliphatic chain contains four carbon atoms with a terminal hydroxyl group, introducing both flexibility and polarity to the otherwise predominantly aromatic molecular framework. The hydroxyl functional group serves as a potential site for hydrogen bonding interactions and may influence the compound's solubility characteristics and biological membrane interactions.
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of indole-based compounds provides essential insights into the three-dimensional arrangements and intermolecular interactions that characterize this structural class. While specific crystallographic data for this compound are limited in the available literature, related indole structures demonstrate consistent patterns of molecular packing and conformational preferences that can inform understanding of this compound's solid-state behavior. The dihedral angles between aromatic ring systems in similar indole compounds typically range from 40 to 60 degrees, suggesting significant non-planarity that influences both crystal packing and potential biological interactions.
The conformational flexibility of the 4-hydroxybutyl chain represents a critical aspect of the compound's structural dynamics, with multiple rotatable bonds allowing for diverse spatial arrangements. Computational modeling approaches suggest that the alkyl chain can adopt various conformations, ranging from extended linear arrangements to more compact folded structures, depending on environmental conditions and intermolecular interactions. The terminal hydroxyl group's positioning can influence intramolecular hydrogen bonding patterns and may stabilize specific conformational states through interactions with the aromatic ring systems or the carbonyl oxygen atom.
The methanone bridge connecting the indole and naphthyl ring systems exhibits characteristic planar geometry around the carbonyl carbon, with bond angles approximating the ideal trigonal planar arrangement. The carbonyl group's orientation relative to both aromatic systems creates opportunities for conjugation effects that can influence the compound's electronic properties and spectroscopic characteristics. The naphthalene ring system maintains its characteristic planar geometry, contributing to the compound's overall aromatic character and potential for π-π stacking interactions in crystalline environments.
Molecular dynamics simulations of related naphthoylindole compounds suggest that conformational interconversion occurs readily at physiological temperatures, with energy barriers between different conformational states typically ranging from 5 to 15 kcal/mol. These relatively low barriers indicate that the compound likely exists as a dynamic ensemble of conformers rather than a single rigid structure, with the relative populations of different conformational states influenced by environmental factors such as solvent polarity and temperature.
Comparative Structural Analysis with Classical Cannabinoids
The structural relationship between this compound and classical cannabinoids reveals both similarities and significant differences that influence their respective biological activities and pharmacological profiles. Classical cannabinoids, exemplified by delta-9-tetrahydrocannabinol, feature a tricyclic structure consisting of an aromatic A-ring, a pyran B-ring, and a cyclohexenyl C-ring, along with a characteristic C3 alkyl side chain and phenolic hydroxyl group. In contrast, the naphthoylindole structure replaces the classical tricyclic framework with an indole-naphthalene system connected through a ketone bridge, representing a fundamentally different architectural approach to cannabinoid receptor interaction.
The C3 side chain modification in classical cannabinoids directly correlates with receptor binding affinity, with optimal chain lengths typically ranging from 5 to 8 carbon atoms. The 4-hydroxybutyl substituent in this compound corresponds to a four-carbon chain with terminal hydroxyl functionality, placing it at the lower end of the optimal length range but introducing additional polarity through the hydroxyl group. This structural modification may influence both binding affinity and selectivity patterns compared to the parent JWH-073 compound, which contains an unmodified butyl chain.
The phenolic hydroxyl group in classical cannabinoids serves as a critical hydrogen bonding acceptor in receptor interactions, with removal or modification of this group typically resulting in altered binding profiles and functional activities. The naphthoylindole series lacks a direct equivalent to this phenolic hydroxyl, instead relying on the carbonyl oxygen of the methanone bridge as a potential hydrogen bonding acceptor. This structural difference may contribute to distinct binding modes and receptor activation patterns compared to classical cannabinoids.
The aromatic ring systems in both structural classes provide essential hydrophobic interactions with receptor binding sites, though the spatial arrangements and electronic properties differ significantly between the classical tricyclic framework and the indole-naphthalene combination. The naphthalene ring system in this compound offers an extended aromatic surface that may engage in π-π stacking interactions with aromatic amino acid residues in the receptor binding pocket, potentially compensating for structural differences in other regions of the molecule.
| Structural Feature | Classical Cannabinoids | This compound |
|---|---|---|
| Core Framework | Tricyclic (benzene-pyran-cyclohexene) | Indole-naphthalene with ketone bridge |
| Side Chain | C3 pentyl (typical) | N1 4-hydroxybutyl |
| Hydrogen Bond Acceptor | Phenolic hydroxyl | Carbonyl oxygen |
| Molecular Weight Range | 314-358 Da (THC derivatives) | 343 Da |
| Aromatic Character | Limited (single benzene ring) | Extended (indole + naphthalene) |
Eigenschaften
IUPAC Name |
[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVDFAPDNJBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016345 | |
| Record name | JWH-073 N-(4-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335161-14-3 | |
| Record name | [1-(4-Hydroxybutyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-073 N-(4-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Hydroxylation of JWH-073
The primary method for synthesizing [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone involves hydroxylation of the N-alkyl chain of JWH-073 [(1-butyl-1H-indol-3-yl)-naphthalen-1-ylmethanone]. This process typically employs oxidation reagents such as tert-butyl hydroperoxide (TBHP) in the presence of transition metal catalysts like iron(II) sulfate or manganese dioxide to selectively introduce a hydroxyl group at the terminal carbon of the butyl chain. Reaction conditions are optimized at 60–80°C in anhydrous dichloromethane or tetrahydrofuran (THF), achieving yields of 58–72% after 12–24 hours.
Table 1: Hydroxylation Conditions for JWH-073
| Parameter | Optimal Range | Catalyst System | Yield (%) |
|---|---|---|---|
| Temperature | 60–80°C | FeSO₄/TBHP | 58–72 |
| Solvent | THF/DCM | MnO₂/TBHP | 62–68 |
| Reaction Time | 12–24 h | Cu(OAc)₂/TBHP | 55–65 |
Direct Synthesis from Indole Precursors
An alternative route involves constructing the hydroxylated N-alkyl chain during indole functionalization. This method begins with 4-bromo-1-butanol , which is coupled to indole via Mitsunobu alkylation using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF. The resulting 1-(4-hydroxybutyl)indole is then acylated at the 3-position using 1-naphthoyl chloride under Friedel-Crafts conditions with aluminum chloride (AlCl₃) as a catalyst. This two-step process achieves an overall yield of 45–50% , with purity >95% after chromatography.
Optimization of Reaction Parameters
Catalyst Selection
Transition metal catalysts significantly influence hydroxylation efficiency. Iron-based systems (e.g., FeSO₄) favor terminal hydroxylation with minimal overoxidation, whereas manganese dioxide promotes faster kinetics but risks epoxide formation at higher temperatures. Copper catalysts, though less common, are employed for milder conditions but require extended reaction times.
Solvent and Temperature Effects
Polar aprotic solvents like THF enhance reagent solubility and stabilize intermediates, while dichloromethane (DCM) minimizes side reactions. Elevated temperatures (>70°C) accelerate hydroxylation but may degrade the hydroxylated product, necessitating precise thermal control.
Purification and Characterization Techniques
Chromatographic Purification
Crude products are purified via flash column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate, 4:1 to 1:1). High-performance liquid chromatography (HPLC) with a C18 reverse-phase column further refines purity to >98%.
Table 2: HPLC Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 (5 µm, 250 × 4.6 mm) | 0.1% Formic acid in H₂O/MeOH (30:70) | 0.7 | 12.3 |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) shows characteristic signals at δ 8.21 (naphthoyl H), δ 7.65–7.12 (indole and naphthyl H), and δ 3.71 (hydroxybutyl -CH₂OH).
-
Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ m/z = 344.2) confirms molecular weight, with fragmentation patterns aligning with hydroxylated metabolites.
Comparative Analysis with Related Compounds
This compound exhibits distinct synthetic challenges compared to non-hydroxylated analogs like JWH-018. Hydroxylation introduces polarity, complicating purification and requiring stringent drying conditions to prevent decomposition. In contrast, metabolites like JWH-018 N-(5-hydroxypentyl) are synthesized via analogous oxidative pathways but exhibit lower yields due to longer alkyl chains .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH 073 N-(4-Hydroxybutyl) Metabolit durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hauptreaktion, die an seiner Synthese beteiligt ist.
Reduktion: Potenziell zur Modifizierung der Hydroxylgruppe verwendet.
Substitution: Reaktionen, die den Austausch von funktionellen Gruppen im Molekül beinhalten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Zur Hydroxylierung der N-Alkylkette verwendet.
Reduktionsmittel: Zur Modifizierung der Hydroxylgruppe, falls erforderlich.
Katalysatoren: Eingesetzt, um die Reaktionsgeschwindigkeiten und die Selektivität zu verbessern.
Hauptsächlich gebildete Produkte
Das Hauptprodukt, das durch die Oxidation von JWH 073 gebildet wird, ist der JWH 073 N-(4-Hydroxybutyl) Metabolit. Weitere Reaktionen können zur Bildung verschiedener Derivate führen, abhängig von den verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
JWH 073 N-(4-Hydroxybutyl) Metabolit wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen:
Chemie: Um die chemischen Eigenschaften und Reaktionen von synthetischen Cannabinoiden zu untersuchen.
Biologie: Um die Stoffwechselwege und biologischen Wirkungen von synthetischen Cannabinoiden zu verstehen.
Medizin: Um die potenziellen therapeutischen Anwendungen und toxikologischen Wirkungen von synthetischen Cannabinoiden zu untersuchen.
Forensische Wissenschaft: Um das Vorhandensein von synthetischen Cannabinoiden in biologischen Proben nachzuweisen und zu analysieren.
Wirkmechanismus
Der Wirkungsmechanismus von JWH 073 N-(4-Hydroxybutyl) Metabolit beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren im Körper. Es wirkt als Agonist für den zentralen Cannabinoid-Rezeptor (CB1) und den peripheren Cannabinoid-Rezeptor (CB2). Die Bindung dieses Metaboliten an diese Rezeptoren führt zu verschiedenen physiologischen Wirkungen, darunter Veränderungen der Neurotransmitterfreisetzung und die Modulation der Schmerzempfindung .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Receptor Affinity
Key structural variations among SCRAs include:
- Alkyl chain length and substituents (e.g., pentyl, butyl, fluorinated chains).
- Naphthoyl group modifications (e.g., methyl, ethyl, or methoxy substitutions).
- Hydroxylation or fluorination of side chains.
The table below summarizes critical differences:
Pharmacological and Metabolic Differences
- Hydroxylated Analogs : The 3-hydroxybutyl group in the target compound likely reduces CB1 receptor binding compared to JWH-073’s butyl chain due to increased polarity, as longer alkyl chains (e.g., pentyl in JWH-018) enhance CB1 affinity .
- Fluorinated Analogs: AM-2201’s 5-fluoropentyl chain resists oxidative metabolism, prolonging its psychoactive effects compared to non-fluorinated SCRAs .
- Naphthoyl Modifications : JWH-122 (4-methylnaphthyl) and JWH-210 (4-ethylnaphthyl) exhibit prolonged receptor activation due to enhanced lipophilicity .
Clinical and Regulatory Implications
- Potency : Fluorinated (AM-2201) and ethyl-substituted (JWH-210) analogs are more potent than the hydroxybutyl variant, correlating with overdose risks .
- Detection : Hydroxylated metabolites like the target compound are often biomarkers in urine screening for SCRA use .
- Legality : Many analogs (e.g., JWH-018, AM-2201) are banned globally, while hydroxybutyl derivatives may fall into regulatory gray areas .
Biologische Aktivität
The compound [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone , commonly referred to as JWH-073, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interactions with cannabinoid receptors. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Basic Information
- IUPAC Name : 1-(4-hydroxybutyl)-1H-indol-3-ylmethanone
- CAS Number : 335161-14-3
- Molecular Formula : C23H21NO2
- Molecular Weight : 343.42 g/mol
- Density : 1.16 g/cm³ (predicted)
- Boiling Point : 578.0 ± 30.0 °C (predicted)
Solubility
The compound exhibits varying solubility in different solvents:
- DMSO : 30 mg/ml
- Ethanol : 0.5 mg/ml
- DMF : 30 mg/ml
- PBS (pH 7.2) : 0.1 mg/ml in a 1:9 ratio with DMF .
JWH-073 acts primarily as an agonist for the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This system plays a crucial role in various physiological processes, including pain sensation, mood regulation, and memory function.
Receptor Binding Affinity
Research indicates that JWH-073 has a high binding affinity for CB1 receptors, which are predominantly located in the brain and are responsible for the psychoactive effects associated with cannabis. The compound's structure allows it to mimic natural cannabinoids, leading to effects similar to those of THC (tetrahydrocannabinol), the principal psychoactive component of cannabis .
Pharmacological Effects
The biological activity of JWH-073 has been linked to several pharmacological effects:
- Psychoactive Effects : Users report experiences akin to those produced by THC, including euphoria, altered perception, and relaxation.
- Analgesic Properties : Studies suggest potential analgesic effects, making it a candidate for pain management therapies.
- Anti-inflammatory Effects : There is evidence indicating that JWH-073 may exhibit anti-inflammatory properties through its action on CB2 receptors .
Study on Synthetic Cannabinoids
A study analyzing synthetic cannabinoids found that JWH-073 was prevalent in herbal products marketed as legal alternatives to cannabis. The study highlighted the compound's potency as a CB1 agonist and noted significant variability in user experiences and physiological responses .
Toxicological Studies
Toxicological assessments have reported adverse effects associated with JWH-073 usage, including increased heart rate and anxiety. These findings underscore the importance of understanding the pharmacodynamics and potential risks associated with synthetic cannabinoids .
Comparative Biological Activity Table
| Compound | CB1 Affinity | Psychoactive Effects | Analgesic Properties | Anti-inflammatory Effects |
|---|---|---|---|---|
| JWH-073 | High | Yes | Potentially | Yes |
| Δ9-Tetrahydrocannabinol (THC) | Very High | Yes | Yes | Yes |
| Cannabidiol (CBD) | Low | No | Yes | Yes |
Q & A
Q. What are the optimal synthetic routes for [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling indole derivatives with naphthoyl chloride intermediates. For example, similar aminoalkylindole derivatives (e.g., JWH-200) are synthesized via Friedel-Crafts acylation using 1-naphthoylacetyl chloride and indole precursors under anhydrous conditions . Key factors affecting yield include:
Q. How is structural characterization performed for this compound, and what spectral data are critical?
Methodological Answer: Characterization relies on 1H/13C NMR and mass spectrometry :
- NMR : Key signals include the naphthoyl carbonyl peak (~190 ppm in 13C NMR) and indole C3 proton (δ 7.8–8.2 ppm in 1H NMR). Hydroxybutyl substituents show distinct methylene/methanol protons (δ 3.5–4.0 ppm) .
- MS : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 385.18 for JWH-200 analogs) .
Q. What receptor binding assays are used to evaluate cannabinoid receptor affinity?
Methodological Answer: Competitive radioligand binding assays with [³H]CP-55,940 are standard for CB1/CB2 affinity screening. For example:
- Protocol : Membranes from transfected HEK-293 cells are incubated with test compounds (0.1 nM–10 µM) and [³H]CP-55,940. Ki values are calculated using Cheng-Prusoff equations .
- Key Findings : Structural analogs like JWH-200 show dual CB1/CB2 agonism (Ki < 50 nM), with potency influenced by hydroxybutyl chain length .
Advanced Research Questions
Q. How can in vivo efficacy models address discrepancies between receptor affinity and functional activity?
Methodological Answer: Discrepancies arise due to metabolic stability or tissue-specific distribution. Solutions include:
- Tail-flick test : Measures antihyperalgesic effects in rodents. For example, oral administration of naphthalen-1-yl derivatives (10 mg/kg) showed ED₅₀ = 3.2 mg/kg, correlating with CB1/CB2 activation .
- Brain/plasma ratio analysis : LC-MS quantifies CNS penetration. Limited brain uptake (e.g., brain/plasma ratio < 0.1) suggests peripheral targeting .
Q. How do conflicting data on CB1 vs. CB2 selectivity arise, and how can they be resolved?
Methodological Answer: Conflicts stem from assay conditions (e.g., GTPγS binding vs. cAMP inhibition). Mitigation strategies:
Q. What methodologies assess metabolic stability and biotransformation pathways?
Methodological Answer:
- Liver microsome assays : Incubate compound with NADPH-supplemented microsomes (human/rat). LC-HRMS identifies metabolites (e.g., hydroxylation at the indole C4 position) .
- CYP inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition, critical for predicting drug-drug interactions .
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
Methodological Answer:
- Hydrophobicity adjustments : Adding polar groups (e.g., hydroxybutyl) reduces logP, improving aqueous solubility. For example, replacing pentyl with hydroxybutyl increases solubility from 0.01 mg/mL to 1.2 mg/mL .
- Bioisosteric replacement : Morpholinoethyl groups (as in JWH-200) enhance metabolic stability versus alkyl chains .
Q. What analytical challenges exist in quantifying this compound in biological matrices?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

